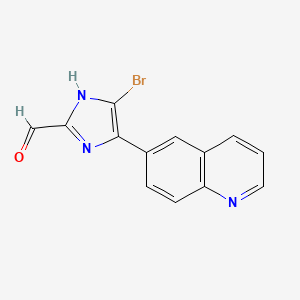
5-Bromo-4-(6-quinolyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022693 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022693 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD33022693 is adapted to ensure scalability and cost-effectiveness. The industrial production process involves the use of large reactors and automated systems to maintain consistent quality and yield. The method is designed to be simple and easy to implement, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: MFCD33022693 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022693 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of MFCD33022693 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
科学的研究の応用
MFCD33022693 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in biochemical assays and as a probe for investigating cellular processes. In medicine, MFCD33022693 is explored for its potential therapeutic effects and as a drug candidate for treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical processes .
作用機序
The mechanism of action of MFCD33022693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The molecular targets and pathways involved in the action of MFCD33022693 are critical for understanding its therapeutic potential and optimizing its use in various applications .
類似化合物との比較
Similar Compounds: MFCD33022693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks. These compounds may share certain characteristics but also exhibit unique features that distinguish them from MFCD33022693 .
Highlighting Uniqueness: The uniqueness of MFCD33022693 lies in its specific structure and the resulting properties that make it suitable for diverse applications. Compared to similar compounds, MFCD33022693 may offer advantages such as higher reactivity, better stability, or enhanced biological activity. These unique features contribute to its potential as a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H8BrN3O |
|---|---|
分子量 |
302.13 g/mol |
IUPAC名 |
5-bromo-4-quinolin-6-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-4-10-8(6-9)2-1-5-15-10/h1-7H,(H,16,17) |
InChIキー |
OSGULBJMXJVBGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



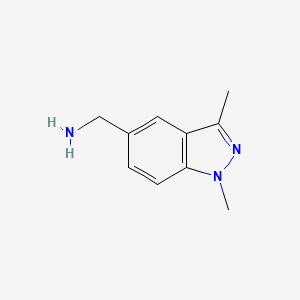
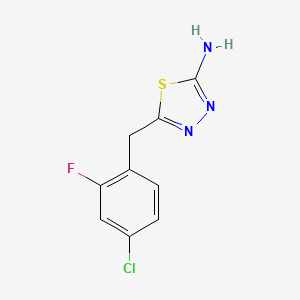

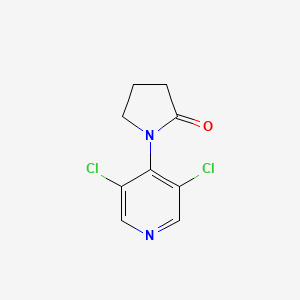
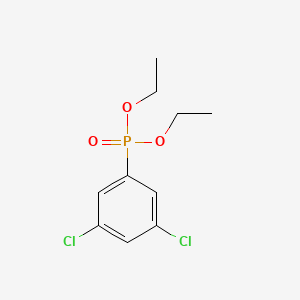
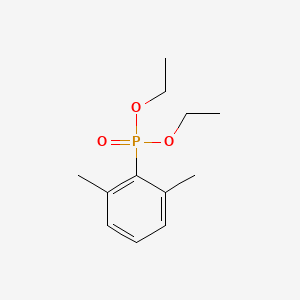
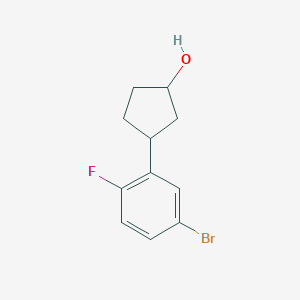
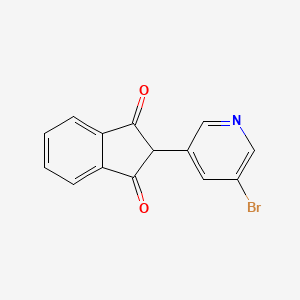

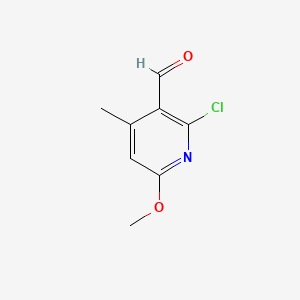


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
